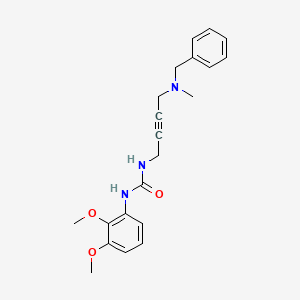
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Urea functional group
- Alkynyl moiety
- Aromatic components
Its molecular formula is C20H24N2O3 with a molecular weight of approximately 356.42 g/mol. The presence of functional groups such as methoxy and benzyl amine contributes to its reactivity and potential biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, in vitro tests have shown its effectiveness against various cancer cell lines, including breast and liver cancer models .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that it may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : Mechanistic studies reveal that this compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to cancer and other diseases. Its interaction with specific enzymes could lead to altered biological responses, providing insights into its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzyl(methyl)amino Intermediate : This step involves reacting benzyl chloride with methylamine under basic conditions.
- Alkyne Formation : The but-2-yn-1-yl group is formed through coupling reactions like the Sonogashira coupling.
- Urea Formation : Finally, the intermediate reacts with an appropriate isocyanate to yield the target compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with variations in their structural features:
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This interaction can lead to:
- Alteration of enzyme activity
- Modulation of receptor signaling pathways
These actions are crucial for understanding how this compound can be utilized in therapeutic contexts.
特性
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-24(16-17-10-5-4-6-11-17)15-8-7-14-22-21(25)23-18-12-9-13-19(26-2)20(18)27-3/h4-6,9-13H,14-16H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVRLCIBHUVKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=C(C(=CC=C1)OC)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














